

An In-depth Technical Guide to Ethynamine: A Theoretical Perspective

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethynamine

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Abstract: This technical guide provides a comprehensive overview of the current theoretical understanding of **ethynamine** (C_2H_3N), a simple yet elusive molecule containing both an amino group and a carbon-carbon triple bond. Due to a notable absence of extensive experimental data, this document primarily relies on computational and theoretical studies to detail its molecular structure, spectroscopic properties, and potential formation pathways. A clear distinction is drawn between **ethynamine** and its saturated analogue, ethylamine (ethanamine), to prevent common misconceptions. This guide is intended for researchers, scientists, and professionals in drug development and astrochemistry who are interested in the fundamental properties of novel nitrogen-containing organic compounds.

Introduction: Distinguishing Ethynamine from Ethylamine

It is crucial to differentiate between **ethynamine** and ethylamine. **Ethynamine**, with the chemical formula C_2H_3N , is an unsaturated amine characterized by a carbon-carbon triple bond. Its correct IUPAC name is **ethynamine**, and it is also known by synonyms such as aminoacetylene or ethynylamine[1]. Its CAS number is 52324-04-6[1].

In contrast, ethylamine, with the chemical formula C_2H_7N , is a saturated primary amine. Its IUPAC name is ethanamine[2][3]. It is a well-characterized and widely used chemical with CAS number 75-04-7[2]. The physical and chemical properties of these two molecules are expected to be significantly different due to the presence of the triple bond in **ethynamine**.

This guide will focus exclusively on the available information for **ethynamine** (C₂H₃N).

Theoretical Molecular Structure and Properties

The majority of our understanding of **ethynamine**'s structure comes from ab initio molecular orbital calculations. A seminal study by Radom et al. (1984) provides a detailed theoretical investigation of its geometry and energetics[4].

Computed Molecular Geometry

Ethynamine is predicted to have a nonplanar structure with a pyramidal amino group[4]. The calculated inversion barrier for the amino group is 6.9 kJ mol⁻¹ (at the 6-31G* level of theory), suggesting that the molecule undergoes rapid inversion at room temperature[4]. The key computed structural parameters are summarized in the table below.

Parameter	3-21G	6-31G*
Bond Lengths (Å)		
C≡C	1.191	1.200
C-N	1.393	1.392
C-H (acetylenic)	1.056	1.058
N-H	1.004	1.002
Bond Angles (°)		
∠C-C-N	178.5	178.6
∠H-N-H	112.5	113.3
∠C-N-H	113.2	113.3
Pyramidity at N (°)	48.2	46.2

Table 1: Computed geometric parameters for **ethynamine** from ab initio calculations. Data sourced from Radom et al., 1984.[4]

The C-C-N bond angle deviates slightly from 180°, indicating a slight bending of the molecular frame[4].

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties of **ethynamine** from the PubChem database. It is important to note that these are predicted values and have not been experimentally verified.

Property	Value	Source
Molecular Weight	41.05 g/mol	PubChem[1]
XLogP3-AA	0.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	41.026549100 Da	PubChem[1]
Topological Polar Surface Area	26 Å ²	PubChem[1]
Heavy Atom Count	3	PubChem[1]
Complexity	29.3	PubChem[1]

Table 2: Computed physicochemical properties of **ethynamine**.

Spectroscopic Data (Theoretical)

No experimental spectra for **ethynamine** are readily available in the public domain. However, theoretical calculations provide predictions for its vibrational and rotational spectra.

Calculated Vibrational Frequencies

The harmonic vibrational frequencies of **ethynamine** have been calculated to aid in its potential laboratory identification[4]. The table below presents the unscaled vibrational

frequencies calculated at the 6-31G* level.

Symmetry	Description	Frequency (cm ⁻¹)
a'	NH ₂ stretch (asym)	3738
a'	NH ₂ stretch (sym)	3624
a'	C-H stretch	3584
a'	C≡C stretch	2314
a'	NH ₂ scissor	1759
a'	C-C-N bend	1111
a'	C-N stretch	1009
a''	NH ₂ wag	903
a''	C-H bend	741
a''	NH ₂ twist	682
a'	C-C-N bend	549
a''	C-N torsion	433

Table 3: Calculated harmonic vibrational frequencies for **ethynamine** (6-31G). Data sourced from Radom et al., 1984.*[4]

Predicted Microwave Spectral Frequencies

To facilitate the potential detection of **ethynamine** in interstellar space, predictions for its microwave spectral frequencies have been made[4]. These predictions are crucial for radio astronomy searches.

Transition	Predicted Frequency (GHz)
4 ₁₃ - 3 ₁₂	74.1 ± 0.4
5 ₁₄ - 4 ₁₃	92.6 ± 0.5

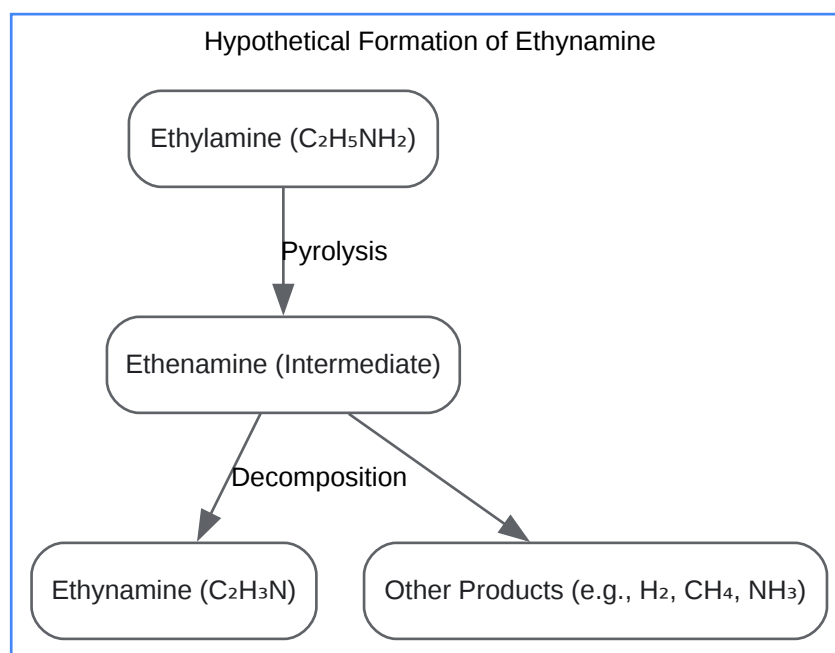
Table 4: Predicted microwave spectral frequencies for **ethynamine**. Data sourced from Radom et al., 1984.[4]

Potential Formation and Reactivity (Theoretical)

Formation Pathways

Experimental protocols for the synthesis of **ethynamine** are not well-documented. However, computational studies on the pyrolysis of ethylamine suggest that **ethynamine** can be a product of the decomposition of ethenamine, an intermediate in the high-temperature breakdown of ethylamine[5][6]. This indicates that **ethynamine** may be formed under high-energy conditions, which is consistent with its potential presence in the interstellar medium.

A hypothetical, generalized synthetic workflow for alkynylamines could involve the reaction of a protected amino group with an acetylenic compound, followed by deprotection. However, for the specific case of **ethynamine**, no such experimental validation has been published.



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Caption: A simplified diagram illustrating the theoretical formation of **ethynamine** from the pyrolysis of ethylamine.

Reactivity

The reactivity of **ethynamine** has not been experimentally studied. However, based on its structure, several modes of reactivity can be predicted:

- **Basicity:** The lone pair of electrons on the nitrogen atom imparts basic character, similar to other amines.
- **Nucleophilicity:** The amino group is expected to be nucleophilic.
- **Reactions of the Alkyne:** The carbon-carbon triple bond can undergo addition reactions (e.g., hydrogenation, halogenation) and the terminal acetylenic proton is expected to be weakly acidic.

Conclusion

Ethynamine is a molecule of significant theoretical interest due to its simple structure combining two fundamental functional groups in organic chemistry. While a substantial body of computational data exists, providing insights into its structure and spectroscopic properties, there is a pronounced lack of experimental validation. This guide summarizes the current theoretical knowledge, highlighting the need for future experimental work to synthesize and characterize this elusive compound. Such research would be invaluable for astrochemistry and for expanding our fundamental understanding of chemical bonding and reactivity.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Ethynamine: A Theoretical Perspective]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15468757#iupac-name-and-synonyms-for-ethynamine>]

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